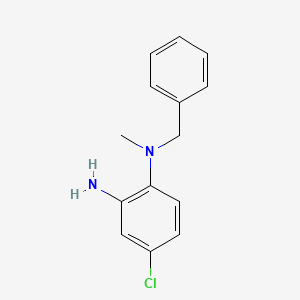![molecular formula C16H16O2 B1320376 4-Propoxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 883532-43-2](/img/structure/B1320376.png)
4-Propoxy[1,1'-biphenyl]-3-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of 4-oxoazetidine-2-carbaldehydes is highlighted for their dual reactivity and utility in preparing biologically interesting substances, such as amino acids and alkaloids . Another paper describes the regioselective synthesis of 4-hydroxybiphenyl-2-carboxylates through a benzannulation reaction of α,β-unsaturated aldehydes, which uses atmospheric oxygen as an oxidant . Additionally, the synthesis of 2-fluoroalkyl imidazole-5-carbaldehydes via Bi(iii)-catalyzed aminooxygenation of propargyl amidines is reported, showcasing the versatility of carbaldehyde compounds in organic synthesis .
Molecular Structure Analysis
The molecular structure of carbaldehyde compounds is often investigated using various spectroscopic and computational methods. For example, the infrared spectrum, structural, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were studied using both experimental and theoretical approaches, revealing insights into the molecule's stability and charge transfer . Similarly, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction, showing the coplanarity of the aldehydic fragment with the pyrazole ring .
Chemical Reactions Analysis
Carbaldehyde compounds participate in various chemical reactions. The paper on molecular rearrangements of 4-iminomethyl-1,2,3-triazoles discusses the interconversion of structural isomers and the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde . Another study reports on the reactions of 1,1-dimethoxy-2,6-diphenyl-λ5-phosphorin-4-carbaldehyde, including oxidation, reduction, and reactions with Grignard or Wittig reagents9.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbaldehyde compounds are influenced by their molecular structure. The solvatochromic and photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were studied, showing variations in extinction coefficients and quantum yield depending on the solvent . The synthesis and structure-activity relationships of a series of 4-hydroxy-biphenyl-carbaldehyde oxime derivatives were explored, demonstrating their selectivity for the estrogen receptor-beta (ERβ) and the importance of the oxime moiety for biological activity .
Wissenschaftliche Forschungsanwendungen
Photochemical Synthesis
- Novel Cyclization Techniques : Biphenyl-2-carbaldehyde O-acetyl oximes, closely related to 4-Propoxy[1,1'-biphenyl]-3-carbaldehyde, are used in novel photochemically-mediated cyclization processes. This method was successfully applied to create phenanthridines, showcasing its potential in synthesizing complex organic compounds. For instance, the UV radiation exposure of 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime yielded 4-methoxyphenanthridine, demonstrating the method's efficacy (Ntsimango et al., 2021).
Fluorescence Probing and Detection
- Homocysteine Detection Probe : A fluorescence probe, DBTC, synthesized through a Suzuki coupling reaction involving [1,1-biphenyl]-4-yl derivatives, exhibited significant potential for detecting homocysteine (Hcy) in living cells due to its aggregation-induced emission enhancement and intramolecular charge transfer characteristics. This showcases the compound's potential in biological sensing and medical diagnostics (Chu et al., 2019).
Catalytic Applications
- Palladium Catalysis : Derivatives of [1,1'-biphenyl]-4-yl, like isoxazole-3-carbaldehyde oximes, when complexed with palladium, showed high catalytic activity in the Suzuki reaction, a widely used cross-coupling method in organic synthesis. This indicates the potential of such compounds in catalysis, particularly in facilitating bond formation between organic molecules (Potkin et al., 2014).
Synthesis of Biologically Active Compounds
- Building Blocks in Stereocontrolled Synthesis : 4-Oxoazetidine-2-carbaldehydes, similar in structure to 4-Propoxy[1,1'-biphenyl]-3-carbaldehyde, are used as valuable building blocks in the synthesis of a variety of biologically relevant substances, including amino acids and alkaloids. Their dual reactivity as protected α-amino aldehydes and masked β-amino acids enables diverse synthetic applications (Alcaide & Almendros, 2002).
Eigenschaften
IUPAC Name |
5-phenyl-2-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-10-18-16-9-8-14(11-15(16)12-17)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPDAXLSZANBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



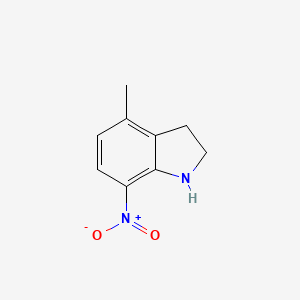




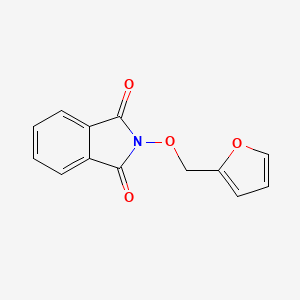

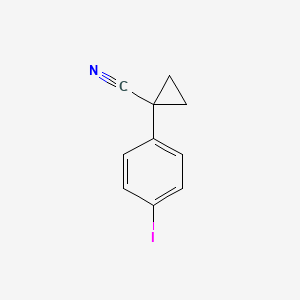

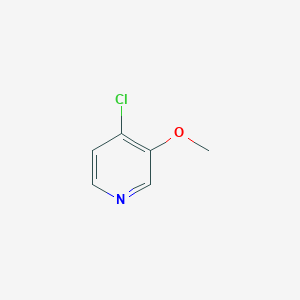

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

